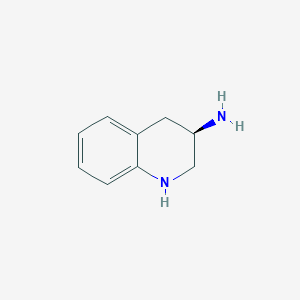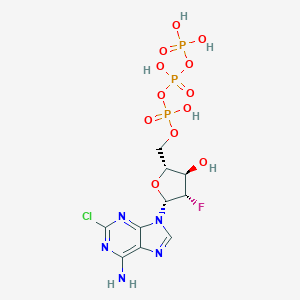
Clofarabin-Triphosphat
Übersicht
Beschreibung
Clofarabin-5’-Triphosphat ist ein phosphoryliertes Derivat von Clofarabin, einem Purinnukleosid-Analog der zweiten Generation. Es ist vor allem für seine potente antineoplastische Aktivität bekannt, insbesondere bei der Behandlung der akuten lymphatischen Leukämie. Clofarabin-5’-Triphosphat ist der aktive Metabolit, der die DNA-Synthese hemmt, indem es in die DNA eingebaut wird und die Ribonukleotidreduktase hemmt .
2. Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von Clofarabin-5’-Triphosphat beinhaltet die Phosphorylierung von Clofarabin. Der Prozess umfasst typischerweise die folgenden Schritte:
Phosphorylierung: Clofarabin wird zunächst unter Verwendung eines Phosphorylierungsmittels wie Phosphorylchlorid in Gegenwart einer Base zu Clofarabin-5’-monophosphat phosphoryliert.
Weitere Phosphorylierung: Das Monophosphat wird dann unter kontrollierten Bedingungen unter Verwendung von Pyrophosphatdonatoren wie Adenosintriphosphat (ATP) oder anderen Phosphorylierungsmitteln weiter zum Diphosphat und schließlich zum Triphosphat phosphoryliert.
Industrielle Produktionsmethoden: Die industrielle Produktion von Clofarabin-5’-Triphosphat folgt ähnlichen synthetischen Wegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Hochleistungsflüssigchromatographie (HPLC) wird häufig zur Reinigung und Qualitätskontrolle eingesetzt .
Wissenschaftliche Forschungsanwendungen
Clofarabin-5’-Triphosphat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeug zur Untersuchung der Mechanismen der DNA-Synthese und -Reparatur eingesetzt.
Biologie: Untersucht auf seine Auswirkungen auf den Zellstoffwechsel und die Nukleotidpools.
Medizin: Wird hauptsächlich zur Behandlung der akuten lymphatischen Leukämie und anderer hämatologischer Malignome eingesetzt. .
Industrie: Wird bei der Entwicklung neuer Antineoplastika und in der Forschung zur Medikamentenentwicklung eingesetzt.
5. Wirkmechanismus
Clofarabin-5’-Triphosphat entfaltet seine Wirkung über mehrere Mechanismen:
Hemmung der DNA-Synthese: Es wird in die DNA eingebaut, was zu einem Kettenabbruch führt.
Hemmung der Ribonukleotidreduktase: Es reduziert die Menge an Desoxyribonukleotidtriphosphaten, die für die DNA-Synthese unerlässlich sind.
Induktion der Apoptose: Der Einbau in die DNA und die Hemmung der Ribonukleotidreduktase führen zu DNA-Schäden und Apoptose
Wirkmechanismus
Target of Action
Clofarabine triphosphate primarily targets two key enzymes: ribonucleotide reductase and DNA polymerases . Ribonucleotide reductase plays a crucial role in DNA synthesis by controlling the production of deoxyribonucleotides, the building blocks of DNA. DNA polymerases are responsible for synthesizing DNA molecules, a process that is essential for cell division and replication .
Mode of Action
Clofarabine is metabolized intracellularly to the active 5’-monophosphate metabolite by deoxycytidine kinase and then to the 5’-triphosphate metabolite by mono- and di-phosphokinases . It also competes with the endogenous deoxyadenosine triphosphate (dATP) for incorporation into DNA, thereby inhibiting DNA synthesis .
Biochemical Pathways
The primary biochemical pathway affected by clofarabine triphosphate is the DNA synthesis pathway. By inhibiting ribonucleotide reductase, clofarabine triphosphate reduces the concentration of dATP, the natural substrate for DNA polymerases . This enhances the inhibition of DNA synthesis as clofarabine triphosphate competes more effectively with the reduced pool of dATP for incorporation into DNA .
Pharmacokinetics
Clofarabine is rapidly metabolized intracellularly to its active triphosphate form . The accumulation of clofarabine triphosphate in circulating leukemia cells is dose-dependent, with a long half-life . This suggests that the bioavailability of clofarabine triphosphate in target cells is high and sustained, which may contribute to its efficacy in treating acute leukemias .
Result of Action
The incorporation of clofarabine triphosphate into DNA results in the inhibition of DNA synthesis, thereby stopping the growth of cancer cells . This cytotoxic activity has been observed in both rapidly proliferating and quiescent cancer cell types . Clinical efficacy has primarily been observed in acute leukemias .
Biochemische Analyse
Biochemical Properties
Clofarabine Triphosphate plays a significant role in biochemical reactions. It prevents cells from making DNA and RNA by interfering with the synthesis of nucleic acids, thus stopping the growth of cancer cells . It interacts with enzymes such as deoxycytidine kinase and mono- and di-phospho-kinases .
Cellular Effects
Clofarabine Triphosphate has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting DNA synthesis . This impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Clofarabine Triphosphate involves its metabolization to the active 5’-monophosphate metabolite by deoxycytidine kinase and 5’-triphosphate metabolite by mono- and di-phospho-kinases . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Clofarabine Triphosphate change over time. It has a long half-life, and its accumulation in circulating leukemia cells is dose-dependent . This results in incremental increases in Clofarabine Triphosphate with every daily infusion of the drug .
Metabolic Pathways
Clofarabine Triphosphate is involved in metabolic pathways that interfere with the synthesis of nucleic acids . It interacts with enzymes such as deoxycytidine kinase and mono- and di-phospho-kinases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of clofarabine-5’-triphosphate involves the phosphorylation of clofarabine. The process typically includes the following steps:
Phosphorylation: Clofarabine is first phosphorylated to clofarabine-5’-monophosphate using a phosphorylating agent such as phosphorus oxychloride in the presence of a base.
Further Phosphorylation: The monophosphate is then further phosphorylated to the diphosphate and finally to the triphosphate using pyrophosphate donors like adenosine triphosphate (ATP) or other phosphorylating agents under controlled conditions.
Industrial Production Methods: Industrial production of clofarabine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. High-performance liquid chromatography (HPLC) is often used for purification and quality control .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Clofarabin-5’-Triphosphat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Einbau in die DNA: Es konkurriert mit endogenen Desoxyribonukleotidtriphosphaten um den Einbau in die DNA, was zu einer Kettenabbruch führt.
Hemmung der Ribonukleotidreduktase: Es hemmt die Ribonukleotidreduktase, wodurch die für die DNA-Synthese verfügbare Menge an Desoxyribonukleotidtriphosphaten reduziert wird.
Häufige Reagenzien und Bedingungen:
Phosphorylierungsmittel: Phosphorylchlorid, Adenosintriphosphat.
Basen: Triethylamin, Pyridin.
Lösungsmittel: Dimethylformamid, Acetonitril.
Hauptprodukte:
Vergleich Mit ähnlichen Verbindungen
Clofarabin-5’-Triphosphat wird mit anderen Nukleosid-Analoga wie Fludarabin und Cladribin verglichen:
Fludarabin: Ähnlich wie Clofarabin ist Fludarabin ein Purinnukleosid-Analog, das die DNA-Synthese hemmt. Clofarabin hat ein Halogen im Zuckeranteil, wodurch es resistenter gegenüber dem Abbau ist.
Cladribin: Ein weiteres Purinnukleosid-Analog, Cladribin hemmt ebenfalls die DNA-Synthese, ist aber im Vergleich zu Clofarabin anfälliger für den enzymatischen Abbau
Einzigartigkeit: Die einzigartige Struktur von Clofarabin-5’-Triphosphat mit Halogensubstitutionen sorgt für eine größere Stabilität und Potenz im Vergleich zu anderen Nukleosid-Analoga. Dadurch ist es besonders effektiv bei der Behandlung bestimmter Leukämieformen .
Ähnliche Verbindungen:
- Fludarabin
- Cladribin
- Nelarabin
Eigenschaften
IUPAC Name |
[[(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClFN5O12P3/c11-10-15-7(13)5-8(16-10)17(2-14-5)9-4(12)6(18)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-4,6,9,18H,1H2,(H,22,23)(H,24,25)(H2,13,15,16)(H2,19,20,21)/t3-,4+,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZCVFJUTWHERD-AYQXTPAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN5O12P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432746 | |
| Record name | CLOFARABINE TRIPHOSPHATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134646-41-6 | |
| Record name | CLOFARABINE TRIPHOSPHATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clofarabine triphosphate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPJ8ZV99ZP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Clofarabine triphosphate (Cl-F-ara-ATP) primarily targets human ribonucleotide reductase (RNR) []. This enzyme is crucial for converting ribonucleotides to deoxyribonucleotides, essential building blocks for DNA synthesis. Cl-F-ara-ATP inhibits RNR, leading to a depletion of deoxyribonucleotides and ultimately inhibiting DNA synthesis [, ]. This inhibition of DNA synthesis triggers apoptosis, effectively killing rapidly dividing cancer cells [, ].
ANone: The research papers primarily focus on the biological activity and pharmacokinetics of clofarabine triphosphate. They do not provide detailed information about its material compatibility or stability under various conditions.
A: Clofarabine triphosphate itself does not possess catalytic properties. It functions as an enzyme inhibitor, specifically targeting human ribonucleotide reductase (RNR) []. This inhibition mechanism underlies its application as an anti-cancer agent, particularly in treating acute leukemias [, , ].
A: Yes, computational modeling, specifically Molecular Dynamics simulations, has been employed to understand the interaction between clofarabine and potential drug delivery systems like dendrimers []. These simulations help elucidate the molecular basis for the different interactions observed between clofarabine and various dendrimer structures.
A: While the provided information doesn't directly address the stability of clofarabine triphosphate, research highlights the importance of its intracellular accumulation for therapeutic efficacy []. This suggests that strategies to enhance its stability and delivery within cells are crucial. Currently, clofarabine, the prodrug of clofarabine triphosphate, is formulated for intravenous administration [, , ].
ANone: The research abstracts primarily focus on the biological and clinical aspects of clofarabine triphosphate. They do not provide specific information on SHE (Safety, Health, and Environment) regulations.
A: Clofarabine triphosphate exhibits potent in vitro activity against various leukemia cell lines, effectively inhibiting DNA synthesis and inducing apoptosis [, , ]. In vivo studies, particularly clinical trials, have demonstrated promising clinical responses in patients with relapsed or refractory acute leukemias, including AML, ALL, and MDS [, , , , , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


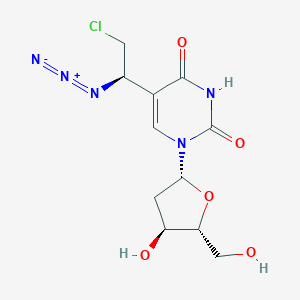
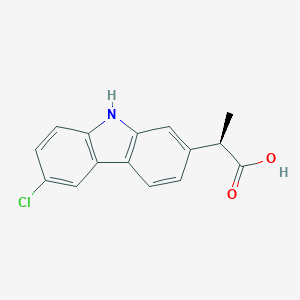
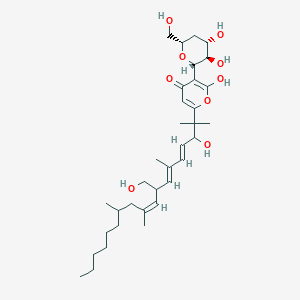
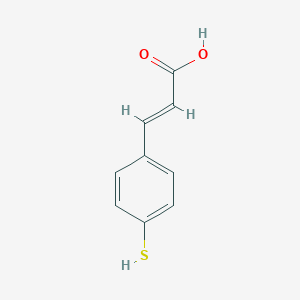
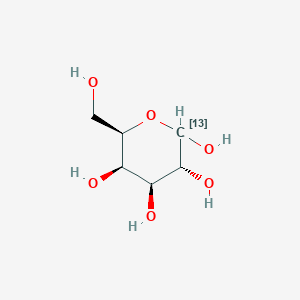
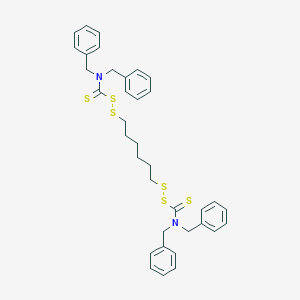
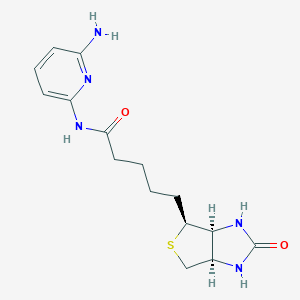
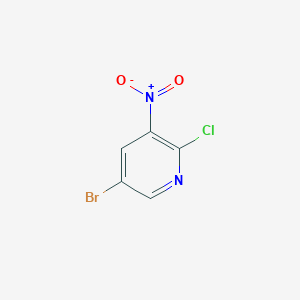
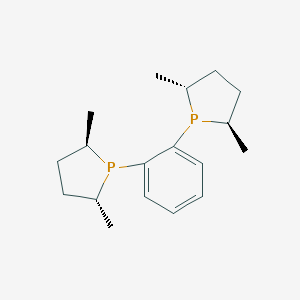
![S-[(Diphenylphosphoryl)methyl] ethanethioate](/img/structure/B118577.png)
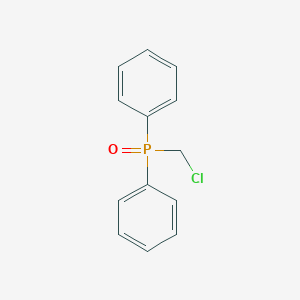
![(1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol](/img/structure/B118582.png)
![ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B118583.png)
